FLT3 Kinase Inhibition Potency Comparison
Gilteritinib exhibits superior FLT3 kinase inhibitory potency compared to midostaurin and sorafenib. In a standardized enzymatic assay, gilteritinib achieved an IC50 of 0.29 nM, representing a 22-fold improvement over midostaurin (IC50 6.3 nM) and a 200-fold improvement over sorafenib (IC50 58 nM). Quizartinib (IC50 1.6 nM) and crenolanib (IC50 1.3 nM) are less potent than gilteritinib by factors of 5.5 and 4.5, respectively [1].
| Evidence Dimension | FLT3 kinase inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 0.29 nM |
| Comparator Or Baseline | Midostaurin IC50 = 6.3 nM; Quizartinib IC50 = 1.6 nM; Crenolanib IC50 = 1.3 nM; Sorafenib IC50 = 58 nM |
| Quantified Difference | Gilteritinib is 22-fold more potent than midostaurin, 5.5-fold more potent than quizartinib, 4.5-fold more potent than crenolanib, and 200-fold more potent than sorafenib. |
| Conditions | In vitro FLT3 kinase enzymatic assay; values reported in nmol/L [1]. |
Why This Matters
Higher potency enables lower effective doses, potentially reducing off-target toxicity and improving therapeutic index in FLT3-driven models.
- [1] Kiyoi H, et al. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development. Cancer Sci. 2020;111(2):312-322. Table 1. doi:10.1111/cas.14274 View Source
